2-Hydroxyglutarate-13C5 Disodium Salt
Description
Overview of D-2-Hydroxyglutarate and L-2-Hydroxyglutarate Enantiomers
2-Hydroxyglutarate possesses a chiral center at the second carbon, giving rise to two enantiomeric forms: D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). pnas.org Although they share the same chemical formula and physical properties like boiling point and solubility, they are biochemically distinct entities with different metabolic pathways and pathological implications. pnas.orgportlandpress.com
Under normal conditions, both D-2-HG and L-2-HG are present in human cells and bodily fluids at low micromolar concentrations. nih.gov The production of L-2-HG can occur through the promiscuous activity of enzymes like malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), particularly under conditions of hypoxia or acidity. portlandpress.comresearchgate.net D-2-HG is primarily produced through gain-of-function mutations in the IDH1 and IDH2 enzymes. portlandpress.comnih.gov The levels of these enantiomers are kept in check by specific dehydrogenases, L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), which convert them back to α-KG. portlandpress.com
| Enantiomer | Primary Production Pathway | Catabolizing Enzyme |
| D-2-Hydroxyglutarate (D-2-HG) | Gain-of-function mutations in IDH1 and IDH2 enzymes. portlandpress.comnih.gov | D-2-hydroxyglutarate dehydrogenase (D2HGDH). portlandpress.com |
| L-2-Hydroxyglutarate (L-2-HG) | Promiscuous activity of malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) under hypoxic or acidic conditions. portlandpress.comresearchgate.net | L-2-hydroxyglutarate dehydrogenase (L2HGDH). portlandpress.com |
Biochemical Significance of 2-Hydroxyglutarate as a Metabolite and Oncometabolite
The accumulation of 2-HG, particularly D-2-HG, has earned it the classification of an "oncometabolite"—a metabolite that can contribute to the development and progression of cancer. portlandpress.comnih.gov The primary mechanism through which 2-HG exerts its oncogenic effects is by competitively inhibiting α-ketoglutarate-dependent dioxygenases. nih.gov These enzymes play crucial roles in various cellular processes, including epigenetic regulation and DNA repair. nih.govnih.gov
By inhibiting histone demethylases and the TET family of 5-methylcytosine (B146107) (5mC) hydroxylases, 2-HG leads to widespread alterations in DNA and histone methylation patterns. nih.gov This epigenetic dysregulation can result in altered gene expression, leading to a blockage in cellular differentiation and promoting uncontrolled cell proliferation. researchgate.net For instance, in gliomas, IDH1 mutations are associated with increased histone methylation. nih.gov
Furthermore, elevated levels of 2-HG can impact cellular metabolism and redox homeostasis. portlandpress.com It has been shown to affect the levels of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in the cellular response to low oxygen, which can favor tumorigenesis. portlandpress.comnih.gov The accumulation of 2-HG produced by IDH mutations can also induce a defect in homologous recombination, a critical DNA repair pathway, rendering tumor cells more sensitive to certain therapies like PARP inhibitors. nih.gov
Historical Context of 2-Hydroxyglutarate Research
The initial discovery of 2-hydroxyglutarate in a pathological context came from the identification of rare inborn errors of metabolism known as 2-hydroxyglutaric acidurias (2-HGA). In 1980, two distinct disorders were described: D-2-hydroxyglutaric aciduria (D-2-HGA) and L-2-hydroxyglutaric aciduria (L-2-HGA), characterized by the accumulation of the respective enantiomers in urine, plasma, and cerebrospinal fluid. nih.govmedlink.comarchepilepsy.org These conditions are associated with severe neurological symptoms, including developmental delay and brain abnormalities, highlighting the neurotoxic potential of high 2-HG levels. portlandpress.comnih.gov A third, combined form of D,L-2-HGA was identified later. nih.govmedlink.com
The link between 2-hydroxyglutarate and cancer was established much more recently. In 2008, large-scale cancer genome sequencing projects identified frequent mutations in the isocitrate dehydrogenase 1 (IDH1) gene in a significant percentage of gliomas. nih.govnih.gov Subsequent studies revealed that these mutations, and similar ones in the related IDH2 gene, confer a new enzymatic activity (a neomorphic activity) that leads to the production of high levels of D-2-HG from α-ketoglutarate. nih.govaacrjournals.orgstemcell.com This discovery was a landmark in cancer metabolism, demonstrating that a metabolite produced by a mutated enzyme could actively contribute to tumorigenesis. nih.gov The presence of elevated 2-HG levels in tumors harboring IDH mutations has since been established as a key feature of these cancers. nih.govaacrjournals.org
| Year | Milestone | Significance |
| 1980 | Discovery of D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria. nih.govmedlink.com | First identification of 2-HG accumulation in human disease, linking it to neurological dysfunction. |
| 2008 | Identification of frequent IDH1 mutations in gliomas. nih.govnih.gov | Linked a metabolic enzyme to a specific cancer subtype. |
| 2009 | Discovery that mutant IDH1 produces D-2-hydroxyglutarate. nih.gov | Established 2-HG as an oncometabolite and revealed the neomorphic activity of mutant IDH enzymes. |
Structure
3D Structure
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
153.08 g/mol |
IUPAC Name |
2-hydroxy(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
HWXBTNAVRSUOJR-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)O |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
Enzymatic Metabolism and Regulation of 2 Hydroxyglutarate Homeostasis
Isocitrate Dehydrogenase (IDH) and Neomorphic D-2-Hydroxyglutarate Production
Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). nih.govmdpi.com However, specific mutations in the genes encoding IDH1 and IDH2 can lead to a "neomorphic" or new function, resulting in the production of D-2-hydroxyglutarate (D-2-HG). nih.govnih.gov
IDH1 and IDH2 Gain-of-Function Mutations in 2-Hydroxyglutarate Synthesis
Gain-of-function mutations in the cytosolic IDH1 and mitochondrial IDH2 enzymes are frequently observed in various cancers, including gliomas and acute myeloid leukemia. researchgate.netnih.govyoutube.com These mutations typically occur at a single amino acid residue within the enzyme's active site—most commonly at arginine 132 in IDH1 (R132H) and arginine 172 or 140 in IDH2. nih.govnih.govresearchgate.net While these mutations impair the enzyme's normal ability to convert isocitrate to α-KG, they confer a new catalytic activity: the NADPH-dependent reduction of α-KG to D-2-HG. nih.govnih.gov This leads to a significant accumulation of D-2-HG in tumor cells, often reaching millimolar concentrations. mdpi.com
| Gene | Common Mutation Hotspots | Cellular Location | Associated Cancers |
| IDH1 | R132 | Cytosol, Peroxisomes | Glioma, Acute Myeloid Leukemia, Chondrosarcoma |
| IDH2 | R172, R140 | Mitochondria | Acute Myeloid Leukemia, Glioma, Angioimmunoblastic T-cell lymphoma |
Biochemical Mechanism of Mutant IDH Activity
Wild-type IDH enzymes exist as homodimers. researchgate.net In tumor cells with a heterozygous IDH mutation, the enzyme is typically a heterodimer composed of one wild-type and one mutant subunit. nih.govresearchgate.net The wild-type subunit can still perform its canonical function of converting isocitrate to α-KG. mdpi.comresearchgate.net The mutant subunit, however, gains the neomorphic ability to bind α-KG and NADPH, facilitating the reduction of α-KG's ketone group to a hydroxyl group, thereby producing D-2-HG. researchgate.netmdpi.comresearchgate.net This reaction consumes NADPH, which can impact the cell's redox balance. mdpi.comnih.gov The structural change caused by the mutation, particularly the substitution of a key arginine residue, alters the active site, enabling this novel catalytic function. nih.govresearchgate.net
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Activity and Genetic Deficiencies
D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial enzyme that plays a crucial role in the catabolism of D-2-HG. medlineplus.govstorymd.com It catalyzes the oxidation of D-2-HG back to α-KG, thus preventing its accumulation. medlineplus.govmedlineplus.govwikipedia.org This function is essential for maintaining low physiological levels of D-2-HG. the-innovation.org
Genetic deficiencies in the D2HGDH gene, leading to impaired or non-functional D2HGDH enzyme, are the cause of D-2-hydroxyglutaric aciduria (D-2-HGA) type I. medlineplus.govmedlineplus.gov This rare autosomal recessive neurometabolic disorder is characterized by the accumulation of D-2-HG in the body. medlineplus.govnih.gov The resulting high levels of D-2-HG are toxic, particularly to brain cells, and can lead to progressive brain damage, developmental delay, epilepsy, and hypotonia. medlineplus.govmedlineplus.gov Over 30 different mutations in the D2HGDH gene have been identified as causes of this condition. medlineplus.govmedlineplus.gov
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity and Genetic Deficiencies
Similar to D2HGDH, L-2-hydroxyglutarate dehydrogenase (L2HGDH) is a mitochondrial enzyme responsible for metabolizing the L-enantiomer of 2-HG. storymd.commedlineplus.gov It specifically catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. storymd.commedlineplus.govwikipedia.org This enzymatic activity is vital for preventing the buildup of L-2-HG. storymd.com
Genetic deficiencies in the L2HGDH gene result in L-2-hydroxyglutaric aciduria (L-2-HGA), another rare autosomal recessive neurometabolic disorder. storymd.commedlineplus.govwikipedia.org Over 70 mutations in the L2HGDH gene have been identified in individuals with this condition. storymd.commedlineplus.govmedlineplus.gov The lack of functional L2HGDH enzyme leads to the accumulation of L-2-HG, which is neurotoxic. storymd.commedlineplus.gov The clinical presentation of L-2-HGA is characterized by progressive damage to the brain, leading to a variety of neurological symptoms. storymd.commedlineplus.gov
Promiscuous Enzymatic Production of 2-Hydroxyglutarate under Specific Conditions
While mutations in IDH are a major source of D-2-HG, both D- and L-enantiomers of 2-HG can also be produced through the "promiscuous" activity of other enzymes that normally catalyze different reactions. nih.govportlandpress.com This non-canonical production often occurs under specific cellular conditions, such as hypoxia or acidosis. portlandpress.comnih.govnih.gov
Role of Lactate (B86563) Dehydrogenase (LDH) in 2-Hydroxyglutarate Formation
Lactate dehydrogenase (LDH) is an enzyme that plays a central role in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. portlandpress.comharvard.edu Under certain conditions, particularly hypoxia and acidic pH, LDH, specifically the LDHA isoform, can promiscuously use α-KG as a substrate. nih.govnih.govcornell.edu This results in the stereospecific reduction of α-KG to L-2-HG. nih.govnih.gov This promiscuous activity is enhanced at acidic pH, which promotes a form of α-KG that binds more readily to the active site of LDHA. nih.govnih.gov This hypoxia-induced production of L-2-HG has been implicated in cellular adaptation to low-oxygen environments. nih.govnih.govcornell.edu
| Enzyme | Primary Substrate | Promiscuous Substrate | Product of Promiscuous Activity | Conditions Favoring Promiscuity |
| Lactate Dehydrogenase A (LDHA) | Pyruvate | α-Ketoglutarate | L-2-Hydroxyglutarate | Hypoxia, Acidic pH |
Phosphoglycerate Dehydrogenase (PHGDH) Involvement in 2-Hydroxyglutarate Production
Phosphoglycerate dehydrogenase (PHGDH) is the enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway, oxidizing 3-phosphoglycerate. nih.govacs.org In addition to this canonical function, human PHGDH has been shown to possess a promiscuous activity: the NADH-dependent reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). nih.govnih.govacs.org This finding provides a mechanism for elevated D-2-HG levels in cancers, such as certain breast cancers and melanomas, that have wild-type IDH genes but exhibit amplification or overexpression of PHGDH. nih.govacs.org
Research has demonstrated a direct link between PHGDH activity and cellular D-2-HG levels. nih.gov In PHGDH-amplified breast cancer cell lines, knockdown of the PHGDH gene resulted in an approximately 50% decrease in cellular D-2-HG. nih.govnih.gov Conversely, overexpressing PHGDH in a non-amplified breast cancer cell line led to a more than two-fold increase in intracellular D-2-HG. nih.govnih.gov The production of D-2-HG by PHGDH is dependent on its catalytic activity, as re-expression of a catalytically inactive PHGDH mutant could not rescue the reduced 2-HG levels in knockdown cells. nih.govacs.org The structural similarity between PHGDH's primary substrate, 3-phosphohydroxypyruvate, and α-KG is thought to underlie this alternative enzymatic activity. acs.org This PHGDH-mediated pathway represents a significant source of D-2-HG production independent of IDH mutations. nih.govnih.gov
Substrate Specificity and Kinetic Parameters of 2-Hydroxyglutarate Metabolizing Enzymes
The homeostasis of 2-hydroxyglutarate is maintained by a balance between its synthesis and its degradation by specific dehydrogenases. The primary enzymes responsible for catabolizing 2-HG are L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), which oxidize L-2-HG and D-2-HG back to α-ketoglutarate, respectively. portlandpress.com These enzymes exhibit high specificity for their respective enantiomers.
Human D-2-HGDH, a mitochondrial enzyme, shows a high degree of substrate specificity. nih.gov While its primary substrate is D-2-HG, it also exhibits substantial activity towards D-malate. nih.gov In contrast, its activity with D-lactate is very weak, and it has negligible activity towards the L-enantiomer of 2-HG, highlighting its stereoselectivity. nih.gov
Below are reported kinetic parameters for enzymes involved in 2-HG metabolism.
| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Human D-2-HGDH | D-2-HG | 120 | 2.1 | 1.75 x 104 |
| Human D-2-HGDH | D-Malate | 250 | 2.6 | 1.04 x 104 |
| R81H Mutant MDH2 | α-Ketoglutarate | 1.76 | - | - |
| Wild-Type MDH2 | Oxaloacetate | ~12-37 | 58 | - |
Data compiled from multiple sources. Note: A direct kcat value for MDH2 with α-ketoglutarate was not available, reflecting the reaction's low efficiency. The provided KM for the R81H mutant with α-ketoglutarate suggests a high binding affinity, though this is a mutated form of the enzyme. researchgate.net The data for Human D-2-HGDH is derived from specific activity measurements presented in biochemical studies. nih.gov
Molecular and Cellular Mechanisms Mediated by 2 Hydroxyglutarate Elevation
Epigenetic Remodeling and Transcriptional Reprogramming by 2-Hydroxyglutaratenih.govresearchgate.net
Elevated levels of 2-hydroxyglutarate are a key driver of epigenetic remodeling, which in turn leads to significant transcriptional reprogramming within cells. nih.gov This occurs primarily through the competitive inhibition of a class of enzymes that are crucial for maintaining the epigenetic landscape. The accumulation of 2-HG can destabilize the chromatin regulatory landscape, promoting cellular heterogeneity and altering lineage fidelity. nih.gov These changes are not random; rather, they involve the dysregulation of specific epigenetic marks and can lead to shifts in gene expression, such as a transition from a luminal to a basal-like gene expression signature in breast cancer cells. nih.gov The chromatin-transcriptional landscape can be reversibly remodeled by 2-HG, indicating a dynamic interplay between this oncometabolite and the epigenetic machinery. nih.gov
Inhibition of Alpha-Ketoglutarate-Dependent Dioxygenases
2-Hydroxyglutarate's primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases. nih.govnih.gov These enzymes utilize α-KG as a crucial co-substrate to carry out a variety of oxidative reactions that are fundamental to cellular processes, including epigenetic modification and DNA repair. nih.govlife-science-alliance.org Due to its structural resemblance to α-KG, 2-HG can bind to the active site of these enzymes, thereby preventing the binding of α-KG and inhibiting their catalytic activity. nih.govstemcell.com This inhibition is a key event that initiates a cascade of downstream effects, leading to widespread alterations in the epigenome and cellular metabolism. nih.gov The sensitivity of different α-KG-dependent dioxygenases to 2-HG inhibition varies, which may contribute to the diverse biological outcomes observed in the presence of this oncometabolite. frontiersin.org
| Enzyme Family | Specific Enzymes | Biological Function |
|---|---|---|
| Ten-Eleven Translocation (TET) Methylcytosine Dioxygenases | TET1, TET2, TET3 | DNA Demethylation |
| Jumonji C (JmjC) Domain-Containing Histone Demethylases | KDM4A, KDM4C, KDM7A | Histone Demethylation |
| AlkB Homolog (ALKBH) Family | ALKBH2, ALKBH3 | DNA Repair |
Modulation of Ten-Eleven Translocation (TET) Methylcytosine Dioxygenases and DNA Demethylation
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that play a critical role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC). karger.comacs.org 2-HG has been shown to be a potent inhibitor of TET enzymes. karger.comelifesciences.org By inhibiting TET activity, 2-HG leads to a global increase in DNA methylation, a phenomenon known as a CpG island methylator phenotype (CIMP). researchgate.net This hypermethylation is not random but occurs at specific genomic regions, including lineage-specific enhancers, which can suppress the expression of genes involved in cellular differentiation. biorxiv.org The inhibition of TET-mediated DNA demethylation is a key mechanism by which 2-HG drives tumorigenesis. biorxiv.org Research has shown that different TET enzymes exhibit varying sensitivities to 2-HG, with TET2 being more potently inhibited than TET1 in some contexts. acs.orgnih.gov
Alterations in DNA Repair Pathways (e.g., ALKBH family)
2-Hydroxyglutarate has also been implicated in the alteration of DNA repair pathways, specifically through the inhibition of the AlkB homolog (ALKBH) family of enzymes. nih.govacs.org ALKBH2 and ALKBH3 are α-KG-dependent dioxygenases that repair alkylated DNA damage by oxidative demethylation. unclineberger.orgnih.gov Both the D- and L-enantiomers of 2-HG have been shown to significantly inhibit the activity of ALKBH2 and ALKBH3 at pathologically relevant concentrations. nih.govacs.org This inhibition of DNA repair can lead to an accumulation of DNA damage, which can increase the mutation rate and contribute to genomic instability, thereby exacerbating the progression of tumors. acs.orgescholarship.org Cells with high levels of 2-HG have been shown to have reduced DNA repair kinetics and are more sensitive to alkylating agents. unclineberger.orgescholarship.org
Metabolic Perturbations and Flux Redirection by 2-Hydroxyglutaratenih.govresearchgate.net
The accumulation of 2-hydroxyglutarate significantly perturbs cellular metabolism, leading to a redirection of metabolic fluxes. The synthesis of 2-HG from α-ketoglutarate consumes reducing equivalents such as NADPH, which can impact the cellular redox state. frontiersin.org This metabolic reprogramming can affect a variety of pathways, including lipid synthesis and glycolysis. frontiersin.org Furthermore, the alterations in the levels of key metabolites due to 2-HG production can have far-reaching consequences on cellular signaling and growth.
Crosstalk with Tricarboxylic Acid (TCA) Cycle and Glutamine Metabolism
2-Hydroxyglutarate production is intimately linked with the Tricarboxylic Acid (TCA) cycle and glutamine metabolism. nih.govnih.gov 2-HG is derived from the TCA cycle intermediate α-ketoglutarate. nih.gov In many cancer cells, particularly those with mutations in the isocitrate dehydrogenase (IDH) enzyme, there is a high rate of glutamine anaplerosis, where glutamine is converted to glutamate (B1630785) and then to α-ketoglutarate to replenish the TCA cycle. nih.govresearchgate.net This provides the necessary substrate for the production of 2-HG. nih.govresearchgate.net Studies using stable isotope resolved metabolomics have demonstrated that 2-HG is predominantly derived from glutamine anaplerosis into the TCA cycle. nih.gov The production of 2-HG can, in turn, deplete the TCA cycle flux and impair mitochondrial respiration. frontiersin.org This creates a complex interplay where 2-HG is both a product of and a modulator of central carbon metabolism.
| Metabolic Process | Effect of 2-Hydroxyglutarate Elevation |
|---|---|
| TCA Cycle Flux | Depleted frontiersin.org |
| Glutamine Metabolism | Stimulated frontiersin.org |
| Glycolysis | Reduced frontiersin.org |
| Lipid Synthesis | Downregulated frontiersin.org |
| Mitochondrial Respiration | Impaired frontiersin.org |
Influence on Redox Homeostasis and Oxidative Stress Responses
The accumulation of 2-hydroxyglutarate (2-HG) significantly impacts cellular redox balance and responses to oxidative stress, primarily through its influence on the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH/NADP+) ratio. Wild-type isocitrate dehydrogenase (IDH) enzymes play a crucial role in maintaining redox homeostasis by producing NADPH, a key reducing equivalent that protects cells from reactive oxygen species (ROS). However, mutant IDH enzymes consume NADPH to convert α-ketoglutarate (α-KG) to 2-HG, thereby depleting the cellular NADPH pool and decreasing the NADPH/NADP+ ratio. This disruption of NADPH homeostasis sensitizes cells to oxidative stress.
The synthesis of 2-HG competes with other essential NADPH-dependent pathways, including the buffering of oxidative stress and reductive biosynthesis. To counteract the increased demand for NADPH, cells with elevated 2-HG upregulate the pentose (B10789219) phosphate pathway (PPP), a major source of cytosolic NADPH. Despite this compensatory mechanism, the continuous consumption of NADPH for 2-HG production renders cells more vulnerable to oxidative damage. This increased susceptibility to oxidative stress is a key characteristic of cells with high levels of 2-HG. For instance, IDH1-mutant glioma cells exhibit a heightened sensitivity to ionizing radiation, a therapy that induces oxidative stress.
Furthermore, 2-HG can indirectly exacerbate oxidative stress by inhibiting branched-chain amino acid transaminases (BCAT1/2), leading to lower glutamate levels. Glutamate is a precursor for glutathione (B108866), a major cellular antioxidant. Consequently, the inhibition of glutamate biosynthesis impairs the cell's capacity to neutralize ROS.
| Parameter | Effect of 2-Hydroxyglutarate Elevation | Key Research Findings | References |
|---|---|---|---|
| NADPH/NADP+ Ratio | Decreased | Mutant IDH enzymes consume NADPH for 2-HG synthesis, leading to a lower NADPH/NADP+ ratio. | |
| Pentose Phosphate Pathway (PPP) Flux | Increased | Cells increase PPP flux as a compensatory mechanism to replenish NADPH pools. | |
| Sensitivity to Oxidative Stress | Increased | Depletion of NADPH and impaired glutathione synthesis render cells more susceptible to oxidative damage. | |
| Glutathione Synthesis | Impaired | Inhibition of BCAT1/2 by 2-HG reduces glutamate availability for glutathione production. |
Effects on Lipid and Nucleotide Biosynthesis
Elevated levels of 2-hydroxyglutarate have been shown to significantly affect both lipid and nucleotide biosynthesis. The production of 2-HG by mutant IDH1 consumes NADPH, a critical cofactor for fatty acid synthesis. This depletion of NADPH can lead to a decreased capacity for de novo lipid synthesis. Studies in acute myeloid leukemia (AML) have revealed that mutations in IDH1, but not IDH2, are associated with a specific reduction in fatty acids. This suggests a distinct metabolic reprogramming in IDH1-mutant cells that makes them more reliant on fatty acid oxidation. In fact, a lipid-free diet has been shown to slow the growth of IDH1-mutant AML in xenograft models, highlighting this metabolic vulnerability.
Furthermore, 2-HG can downregulate the biosynthesis of major membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. This effect is linked to the induction of endoplasmic reticulum (ER) stress and subsequent ER-phagy, a process described in more detail in the following section.
Regarding nucleotide biosynthesis, α-ketoglutarate, the precursor of 2-HG, can be converted to glutamate and subsequently glutamine, which is an important nitrogen source for de novo nucleic acid synthesis. By consuming α-KG, the production of 2-HG can potentially impact the availability of precursors for nucleotide synthesis.
| Metabolic Pathway | Effect of 2-Hydroxyglutarate Elevation | Mechanism | References |
|---|---|---|---|
| De Novo Lipid Synthesis | Decreased | Consumption of NADPH, a key cofactor for fatty acid synthesis. | |
| Phospholipid Biosynthesis | Downregulated | Induction of ER-phagy leads to the degradation of the ER, the primary site of phospholipid synthesis. | |
| Nucleotide Biosynthesis | Potentially Impacted | Consumption of α-ketoglutarate may reduce the availability of precursors for nucleotide synthesis. |
Impact on Autophagy Pathways (e.g., ER-phagy)
Recent research has uncovered a significant role for 2-hydroxyglutarate in modulating autophagy, particularly a selective form known as ER-phagy (autophagy of the endoplasmic reticulum). In mutant IDH1 gliomas, the accumulation of 2-HG inhibits collagen-4-prolyl hydroxylase activity. This inhibition leads to the accumulation of misfolded procollagen-IV within the endoplasmic reticulum, causing ER stress.
| Process | Effect of 2-Hydroxyglutarate Elevation | Key Molecular Players | References |
|---|---|---|---|
| ER-phagy | Induced | Inhibition of collagen-4-prolyl hydroxylase, accumulation of misfolded procollagen-IV, upregulation of FAM134b. | |
| ER Area | Reduced | Increased degradation of the ER via autophagy. | |
| Cell Survival (in IDH1 mutant glioma) | Promoted | ER-phagy acts as a survival mechanism to cope with ER stress. |
Signal Transduction Pathways and Gene Expression Affected by 2-Hydroxyglutarate
Hypoxia-Inducible Factor (HIF) Signaling Modulation
The oncometabolite 2-hydroxyglutarate has a complex and context-dependent role in the modulation of Hypoxia-Inducible Factor (HIF) signaling. HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia). Under normal oxygen levels, HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases.
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions
Accumulating evidence indicates that 2-hydroxyglutarate can activate the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. One proposed mechanism for mTOR activation by 2-HG involves the inhibition of KDM4A, an α-KG-dependent lysine (B10760008) demethylase. KDM4A associates with DEPTOR, a negative regulator of the mTORC1 and mTORC2 complexes. By inhibiting KDM4A, 2-HG leads to a decrease in DEPTOR protein stability, thereby relieving the inhibition of mTOR and promoting its activation.
This activation of mTOR signaling by 2-HG can occur downstream of the canonical PI3K/AKT/TSC1-2 pathway. In addition to this mechanism, 2-HG has also been shown to inhibit ATP synthase, which can also lead to the inhibition of mTOR signaling. These seemingly contradictory findings suggest that the effect of 2-HG on the mTOR pathway may be multifaceted and dependent on the specific cellular conditions.
MYC Pathway Activation and Related Metabolic Signatures
A significant association has been discovered between elevated levels of 2-hydroxyglutarate and the activation of the MYC pathway in certain cancers, such as breast cancer. MYC is a potent oncogene that drives cell proliferation and metabolic reprogramming. Studies have shown that overexpression of MYC can lead to the accumulation of 2-HG, while knockdown of MYC reduces 2-HG levels.
Tumors with high levels of 2-HG and MYC pathway activation often exhibit a distinct metabolic signature, including an overexpression of glutaminase (B10826351). This suggests a functional link between glutamine metabolism and 2-HG production in the context of MYC activation. Indeed, studies using 13C-labeled glutamine have demonstrated its incorporation into 2-HG in cells with high 2-HG levels. Furthermore, inhibition of glutaminase has been shown to reduce 2-HG levels in these cells. This MYC-driven accumulation of 2-HG is associated with a poor prognosis in breast cancer.
| Signaling Pathway | Effect of 2-Hydroxyglutarate Elevation | Key Research Findings | References |
|---|---|---|---|
| HIF Signaling | Modulated (enantiomer-dependent) | L-2-HG can stabilize and activate HIF-1α by inhibiting prolyl hydroxylases. R-2-HG may promote HIF degradation. | |
| mTOR Pathway | Activated (context-dependent) | Inhibition of KDM4A by 2-HG can lead to mTOR activation. However, inhibition of ATP synthase by 2-HG can also inhibit mTOR. | |
| MYC Pathway | Associated with Activation | High levels of 2-HG are found in tumors with MYC pathway activation. MYC overexpression can drive 2-HG accumulation. |
STAT1 and Immune-Related Gene Expression Changes
Elevated levels of 2-hydroxyglutarate (2-HG), an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, significantly impact the tumor immune microenvironment by altering immune-related gene expression and signaling pathways. nih.gov A key mechanism involves the suppression of the Signal Transducer and Activator of Transcription 1 (STAT1) pathway. frontiersin.orgnih.govnih.gov D-2-hydroxyglutarate (D-2HG), the enantiomer produced by IDH mutations, has been shown to inhibit both the expression and activation of STAT1. nih.gov This inhibition has profound consequences for anti-tumor immunity, as STAT1 is a critical mediator of interferon-gamma (IFN-γ) signaling, which orchestrates the recruitment and activation of an effective anti-tumor T cell response. nih.govyoutube.com
The inhibition of STAT1 by D-2HG directly leads to the reduced secretion of important chemokines, such as C-X-C motif chemokine 10 (CXCL10), from glioma cells. frontiersin.orgnih.govresearchgate.net CXCL10 is crucial for recruiting cytotoxic T lymphocytes into the tumor site. nih.gov Consequently, the D-2HG-mediated suppression of the STAT1-CXCL10 axis contributes to an immunosuppressive milieu characterized by reduced T cell infiltration. nih.govfrontiersin.orgnih.gov This effect is compounded by the fact that extracellular concentrations of D-2HG can be significantly higher than intracellular levels, meaning tumor-infiltrating lymphocytes are exposed to a high concentration of this immunosuppressive metabolite. frontiersin.orgnih.gov
Beyond STAT1, 2-HG broadly influences the expression of immune-related genes, often through epigenetic dysregulation. nih.gov The accumulation of 2-HG leads to DNA and histone hypermethylation, which can result in the repression of key genes involved in the immune response. nih.gov Studies have shown that IDH-mutant gliomas exhibit reduced expression of genes associated with CD8+ T cells and IFN-γ. nih.gov Furthermore, R-2-HG can induce a state of immune tolerance in innate immune cells like microglia and macrophages. researchgate.net This is evidenced by the accumulation of immunosuppressive cytokines such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGFβ) and the suppression of Major Histocompatibility Complex class II (MHC-II) expression, which collectively impair the activation of antigen-specific T cells. researchgate.net
| Molecular Target/Pathway | Effect of 2-Hydroxyglutarate | Consequence | References |
|---|---|---|---|
| STAT1 Expression & Activation | Inhibition by D-2HG | Suppression of interferon-gamma (IFN-γ) signaling pathway | frontiersin.org, nih.gov |
| CXCL10 Secretion | Attenuated due to STAT1 inhibition | Suppressed infiltration of cytotoxic T lymphocytes into the tumor | frontiersin.org, nih.gov, researchgate.net |
| IFN-γ Associated Genes | Reduced expression | Impaired recruitment and activation of anti-tumor T cell response | nih.gov |
| MHC-II Expression | Suppression in microglia and macrophages | Impaired activation of antigen-specific T-cells | researchgate.net |
| IL-10 and TGFβ | Accumulation | Induction of an immunosuppressive, tolerogenic microenvironment | researchgate.net |
Cellular Differentiation, Proliferation, and Apoptosis Control
2-Hydroxyglutarate exerts significant control over fundamental cellular processes, including differentiation, proliferation, and apoptosis, which are frequently dysregulated in cancer. nih.govnih.govmdpi.com
Cellular Differentiation A primary mechanism through which 2-HG promotes tumorigenesis is by blocking cellular differentiation, effectively locking cells in an undifferentiated, stem-cell-like state. nih.govnih.gov This effect is observed across various cell types. In hematopoiesis, the production of 2-HG by mutant IDH is a key factor in blocking the normal differentiation of blood cells, contributing to the development of acute myeloid leukemia (AML). mdpi.comyoutube.com Similarly, L-2-hydroxyglutarate (L-2HG) has been shown to impair neuronal differentiation by epigenetically activating the MYC oncogene, which favors stem cell self-renewal over lineage commitment. nih.gov
The block in differentiation is often mediated by epigenetic changes. frontiersin.org For instance, D-2HG inhibits MyoD-driven differentiation of mesenchymal cells into muscle by inducing hypermethylation of histone H3 at lysine 9 (H3K9), which prevents the necessary chromatin remodeling for differentiation to occur. pnas.org In T lymphocytes, D-2HG can interfere with differentiation by altering the methylation state of key transcription factor loci, such as reprogramming the differentiation of Th17 cells towards induced regulatory T cells (iTregs). frontiersin.org
Proliferation The impact of 2-HG on cell proliferation is context-dependent, with studies reporting both pro-proliferative and anti-proliferative effects. In some cancer models, such as glioma cells, treatment with D-2HG has been shown to trigger an increase in cell proliferation. nih.gov Likewise, L-2HG accumulation can lead to the hyperproliferation of neural progenitor cells. nih.gov In the context of angiogenesis, D-2HG can enhance the proliferation of endothelial cells. spandidos-publications.com
Apoptosis 2-Hydroxyglutarate also modulates the cellular apoptosis, or programmed cell death, pathways. D-2HG can sensitize certain cancer cells to apoptosis. By inhibiting the mitochondrial electron transport chain, D-2HG lowers the threshold for inducing apoptosis, making IDH1-mutant AML cells more susceptible to inhibitors of the anti-apoptotic protein BCL-2. frontiersin.org In other cases, D-2HG can lead to the downregulation of the anti-apoptotic protein Mcl-1, creating a dependency on another anti-apoptotic protein, Bcl-xL, which can be therapeutically exploited. frontiersin.org
However, the role of 2-HG in apoptosis can be distinct from the broader effects of the IDH mutation that produces it. One study found that while the expression of mutant IDH in glioma cells reduced their sensitivity to the apoptosis-inducing agent etoposide, treatment with D-2HG alone did not replicate this effect. nih.gov The study suggested that the resistance to apoptosis was mediated by alterations in the mitochondrial NADH pool rather than by D-2HG directly. nih.gov In contrast, high concentrations of D-2-HG have been shown to induce cell-cycle arrest and apoptosis in certain AML cells through the inhibition of FTO, which leads to MYC inhibition. nih.gov
| Cellular Process | Effect of 2-Hydroxyglutarate | Observed In | Mechanism/Note | References |
|---|---|---|---|---|
| Differentiation | Block of normal differentiation | Hematopoietic cells | Contributes to leukemogenesis | mdpi.com, youtube.com |
| Inhibition of MyoD-driven differentiation | Mesenchymal cells | Mediated by H3K9 hypermethylation | pnas.org | |
| Impaired neuronal differentiation | Neural progenitor cells | Epigenetic activation of MYC expression | nih.gov | |
| Proliferation | Increased proliferation | Glioma & endothelial cells | Context-dependent pro-tumorigenic effect | nih.gov, spandidos-publications.com |
| Suppressed proliferation | T lymphocytes, brain endothelial cells | Inhibition of mTOR or FTO pathways | frontiersin.org, nih.gov | |
| No significant effect | Mutant IDH-containing cancer cells | 2-HG was essential for tumorigenicity but not proliferation itself | oncotarget.com | |
| Apoptosis | Sensitization to apoptosis | AML cells | Inhibition of mitochondrial electron transport chain; downregulation of Mcl-1 | frontiersin.org |
| No effect on etoposide-induced apoptosis | Glioma cells | Apoptotic resistance linked to mitochondrial NADH pool, not D-2HG directly | nih.gov |
Advanced Methodologies and Applications Utilizing 2 Hydroxyglutarate 13c5 Disodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Hydroxyglutarate Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the structure and concentration of metabolites. nih.gov It is particularly powerful when used in conjunction with stable isotope tracers like 2-Hydroxyglutarate-13C5 Disodium Salt.
¹³C-NMR offers significant advantages over other methods like mass spectrometry for isotopic analysis because it can provide detailed information about the specific position of ¹³C labels within a molecule. nih.gov When a molecule is enriched with adjacent ¹³C atoms, as in metabolites derived from [U-¹³C]glucose, the NMR spectrum exhibits characteristic signal splitting patterns known as ¹³C-¹³C spin-spin couplings (or J-couplings). nih.gov The detection of these ¹³C-¹³C multiplets in 2-HG from extracts of IDH-mutant tumors infused with ¹³C-labeled glucose provides direct evidence of the metabolic pathway from glucose to 2-HG. nih.gov The intensity and pattern of these signals allow for the precise quantification of isotopic enrichment. rsc.org To overcome the inherent low sensitivity of ¹³C-NMR, specialized hardware such as cryogenically cooled probes can be used to dramatically improve signal detection from biological samples. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shifts for 2-Hydroxyglutarate An interactive data table showing assigned ¹³C resonance positions for the five carbon atoms in 2-hydroxyglutarate, consistent with data from high-resolution NMR analysis of tumor extracts and reference databases.
| Carbon Atom | Chemical Shift (ppm) | Description |
| C1 | ~181.7 ppm | Carboxyl carbon adjacent to the hydroxyl group. |
| C2 | ~72.8 ppm | Carbon atom bonded to the hydroxyl group (-CHOH). |
| C3 | ~31.5 ppm | Methylene carbon (-CH₂-) adjacent to C2. nih.gov |
| C4 | ~34.2 ppm | Methylene carbon (-CH₂-) adjacent to C5. nih.gov |
| C5 | ~184.0 ppm | Terminal carboxyl carbon. |
Note: Chemical shifts can vary slightly depending on pH, solvent, and ionic strength. nih.gov
NMR spectroscopy is applied both in vitro (in laboratory glassware) and in vivo (in a living organism) to study labeled 2-HG.
In Vitro applications typically involve analyzing extracts from cells or tissues. nih.gov High-resolution NMR spectrometers (e.g., 900 MHz) can be used to acquire detailed one-dimensional (1D) ¹³C spectra and two-dimensional (2D) spectra, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov These techniques allow for the unambiguous identification and quantification of ¹³C-labeled 2-HG, even in complex mixtures of metabolites. nih.gov Adjusting sample conditions, such as pH, can also be used to improve the spectral resolution between 2-HG and other overlapping metabolites like glutamate (B1630785) and glutamine. nih.gov
In Vivo applications aim to detect metabolites directly within a living organism, offering a non-invasive window into metabolism. nih.gov While conventional ¹³C MR spectroscopy in patients is often limited by low sensitivity, advanced techniques have been developed. nih.gov One such method is hyperpolarized ¹³C MRS. nih.gov In this approach, a ¹³C-labeled precursor, such as [1-¹³C]-α-ketoglutarate, is hyperpolarized to dramatically increase its NMR signal. nih.gov Upon injection, the real-time conversion of the hyperpolarized [1-¹³C]-α-KG to [1-¹³C]-2-HG by mutant IDH enzymes can be monitored, providing a dynamic measurement of enzyme activity within a tumor. nih.gov This provides functional information that complements the anatomical data from standard MRI and the concentration data from proton (¹H) MRS. nih.govnih.gov
Optimization of NMR Pulse Sequences for 2-Hydroxyglutarate Signal Resolution
The detection and resolution of the 2-hydroxyglutarate (2-HG) signal in Nuclear Magnetic Resonance (NMR) spectroscopy present significant challenges due to its complex J-coupling patterns and substantial overlap with signals from other abundant brain metabolites, such as glutamate (Glu), glutamine (Gln), and gamma-aminobutyric acid (GABA). nih.govuib.noradiopaedia.org Effective optimization of NMR pulse sequences is therefore critical for accurately identifying and quantifying 2-HG, particularly its 13C-labeled form.
Researchers have explored various pulse sequences to enhance the detection of 2-HG. Point-resolved spectroscopy (PRESS) with a short echo time (TE), MEGA-PRESS, and laser-based sequences like sLASER and MEGA-sLASER have been identified as promising methods. uib.no The choice of TE and other spectral parameters is crucial and can be influenced by the magnetic field strength due to the impact on higher-order J-couplings. uib.no
One significant hurdle is the spectral overlap between the C4 region of 2-HG and glutamate at approximately 34.2 ppm, and the C3 region of 2-HG and glutamine at around 31.5 ppm. nih.gov A simple yet effective method to improve resolution is the adjustment of the sample's pH. Studies have demonstrated that lowering the pH from 7 to 6 induces a slight upfield chemical shift for 2-HG relative to glutamate and glutamine, allowing for the resolution of their respective J-coupled multiplets without adversely affecting the line shape. nih.gov This technique enables the clear observation of 13C-13C multiplets in 2-HG, confirming the metabolism of a 13C-enriched nutrient into the oncometabolite. nih.gov
To address the inherently low sensitivity of 13C NMR, technological advancements in hardware are employed. The use of a cryogenically-cooled 13C probe has been shown to significantly improve the detection of 13C-enriched 2-HG from tumor samples, offering enhanced sensitivity over standard probes. nih.gov
Two-dimensional (2D) NMR techniques are also invaluable for resolving overlapping signals. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates proton (1H) and carbon (13C) nuclei, can effectively distinguish 2-HG from other metabolites. For instance, the cross-peak from the 2CH(OH) group of 2-HG can be detected at a 13C chemical shift of 74.9 ppm, which is distinct from the corresponding peak in myo-inositol. nih.gov Similarly, Homonuclear Correlation Spectroscopy (COSY), which shows correlations between coupled protons, has been successfully used alongside HSQC to detect and assign 2-HG in tumor tissue extracts. nih.gov These high-resolution 2D NMR methods, especially at high magnetic fields like 900 MHz, facilitate the unambiguous identification of 2-HG even in complex biological mixtures without prior physical separation. nih.gov
Table 1: 1H and 13C Chemical Shifts for 2-Hydroxyglutarate
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| H2 | 4.02 | - |
| C2 | - | 74.9 |
| H3, H3' | 1.83, 1.98 | - |
| C3 | - | 33.8 |
| H4, H4' | 2.22, 2.27 | - |
| C4 | - | 36.3 |
Data sourced from references uib.nonih.gov. Chemical shifts can vary slightly based on pH and sample conditions.
Mass Spectrometry (MS) Approaches for Isotopic Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for isotopic analysis in metabolomics. When coupled with stable isotope tracers like this compound, MS allows researchers to track the metabolic fate of the labeled compound with high sensitivity and specificity. nih.govspringernature.com This approach involves introducing the 13C-labeled substrate into a biological system and then using MS to measure the incorporation of the 13C atoms into downstream metabolites. The mass shift corresponding to the number of incorporated 13C atoms enables the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.govspringernature.com Hyphenated MS techniques, which combine a separation method with mass analysis, are particularly powerful for resolving complex biological mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for 13C-Labeled Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used platform for 13C-labeled metabolomics studies. acs.orgnih.gov It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In a typical stable isotope tracing experiment, cells or tissues are incubated with a 13C-labeled substrate such as this compound. springernature.comspringernature.com After a set period, metabolites are extracted and analyzed by LC-MS.
The LC component separates the complex mixture of metabolites based on their physicochemical properties (e.g., polarity, size). As each metabolite elutes from the LC column, it enters the mass spectrometer, which measures its mass-to-charge ratio (m/z). nih.gov The incorporation of 13C atoms from the labeled tracer results in a predictable increase in the mass of downstream metabolites. For example, if a five-carbon metabolite is synthesized from 2-Hydroxyglutarate-13C5, its mass will increase by five daltons compared to its unlabeled counterpart. By tracking these mass shifts across numerous metabolites, researchers can map the flow of carbon through metabolic networks. nih.govnih.gov
A significant challenge in the analysis of 2-HG is its poor ionization efficiency in mass spectrometry. nih.gov To overcome this, chemical derivatization is often employed. Reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to modify 2-HG, creating a derivative that is more readily ionized and detected by the mass spectrometer. biorxiv.orgnih.gov This strategy not only improves sensitivity but can also be used to separate the D- and L-enantiomers of 2-HG when using a chiral derivatizing agent, allowing for their distinct quantification. nih.govbiorxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance Measurement
Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for measuring isotope abundance in metabolomics. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like 2-hydroxyglutarate, a derivatization step is necessary to increase their volatility. nih.gov This typically involves chemical modification to convert polar functional groups (like carboxylic acids and hydroxyls) into less polar, more volatile esters and ethers.
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner. nih.gov The mass spectrum produced shows the mass-to-charge ratio of the parent ion and its various fragments.
In isotopic labeling experiments, GC-MS is used to determine the mass isotopomer distribution (MID) of a given metabolite. The MID refers to the relative abundance of all isotopic forms (isotopologues) of the molecule, such as the M+0 (unlabeled), M+1 (one 13C), M+2 (two 13C), and so on. springernature.com By analyzing the MIDs of key metabolites, researchers can quantify the fractional contribution of the 13C-labeled tracer to various metabolic pools, providing detailed insights into metabolic flux. nih.govmdpi.com Software tools have been developed to automate the processing of GC-MS data from stable-isotope labeling experiments, facilitating the rapid quantitation of isotopologues in complex biological mixtures. nih.gov
High-Resolution Mass Spectrometry for Tracing Carbon Atom Transitions
High-resolution mass spectrometry (HRMS) provides the ability to measure the mass of ions with very high accuracy, typically to within a few parts per million (ppm). springernature.comspringernature.com This precision is critical for stable isotope tracing studies using compounds like this compound, as it allows for the unambiguous determination of a metabolite's elemental formula and the exact number of incorporated 13C atoms. nih.gov
When tracing the fate of 13C labels, HRMS can distinguish between metabolites with very similar masses. For example, it can differentiate a metabolite that has incorporated five 13C atoms from an isobaric compound with a different elemental composition. This capability is essential for accurately identifying labeled species in untargeted metabolomics, where thousands of metabolic features are screened simultaneously. nih.gov
Coupling HRMS with liquid chromatography (LC-HRMS) creates a powerful platform for tracking carbon atom transitions. springernature.comnih.gov The combination allows researchers to follow the journey of the five labeled carbons from 2-Hydroxyglutarate-13C5 as they are incorporated into other molecules through various biochemical reactions. By identifying all the downstream metabolites that become labeled, a detailed map of the metabolic fate of 2-HG can be constructed. This helps to determine whether 2-HG is actively metabolized or if it acts primarily as a signaling molecule. For instance, studies using uniformly 13C-labeled 2-HG in colorectal carcinoma cells found no significant products of 2-HG metabolism, suggesting the carbon skeleton is not readily transformed in that specific cell line. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for 13C-Labeled Metabolomics
| Technique | Principle | Derivatization | Key Application for 13C-2HG |
|---|---|---|---|
| LC-MS | Separates compounds in liquid phase based on physicochemical properties before MS analysis. | Often required to improve ionization efficiency and for chiral separation. nih.govbiorxiv.org | Tracing the fate of 13C labels through metabolic pathways in complex biological extracts. nih.gov |
| GC-MS | Separates volatile compounds in gas phase based on boiling point before MS analysis. | Required for non-volatile metabolites like 2-HG to increase volatility. nih.gov | Quantifying mass isotopomer distributions (MIDs) to determine fractional enrichment in metabolic pools. nih.govspringernature.com |
| HRMS | Measures mass-to-charge ratio with high accuracy, enabling precise elemental formula determination. | Same as for LC-MS or GC-MS depending on the coupled separation technique. | Unambiguously identifying labeled metabolites and tracing the precise transitions of 13C atoms in untargeted analyses. nih.govnih.gov |
Experimental Designs for this compound Integration in Cell and Animal Models
The use of stable isotope tracers like this compound in cell and animal models is a powerful strategy to probe metabolic pathways dynamically. nih.govnih.gov Isotope tracing, or metabolic flux analysis, provides a more insightful view of cellular metabolism than static measurements of metabolite concentrations. By tracking the path of isotopically labeled atoms through a series of biochemical reactions, researchers can determine the activity of metabolic pathways, identify sources of metabolic precursors, and understand how metabolism is rewired in disease states like cancer. springernature.comcreative-proteomics.comnih.gov
Cell Culture Labeling Strategies
Effective cell culture labeling strategies are fundamental to the success of stable isotope tracing experiments using this compound. The primary goal is to introduce the labeled compound and accurately trace its metabolic fate within the cellular system.
A crucial first step is the selection of an appropriate culture medium. Standard media contain unlabeled metabolites that would dilute the 13C label. Therefore, custom media are often prepared, or standard media are used with dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecule metabolites, including unlabeled 2-hydroxyglutarate or its precursors. youtube.com
The experimental design must carefully consider the duration of labeling. For metabolic flux analysis, it is often desirable to reach an "isotopic steady state," where the isotopic enrichment of intracellular metabolites becomes constant over time. springernature.com The time required to reach this state varies depending on the cell type, the specific metabolic pathway, and the turnover rate of the metabolite pools. Time-course experiments can be performed to determine the optimal labeling duration.
The general workflow for a cell culture labeling experiment involves several key steps:
Cell Seeding and Growth: Cells are cultured to a desired confluency (e.g., 75-80%) in standard medium. youtube.com
Medium Exchange: The standard medium is removed, and the cells are washed before adding the specialized labeling medium containing this compound.
Incubation: Cells are incubated in the labeling medium for a predetermined period.
Metabolite Quenching and Extraction: To halt all enzymatic activity and capture an accurate snapshot of the metabolome, the medium is rapidly removed, and cells are washed with an ice-cold solution. youtube.com Metabolites are then extracted, typically using a cold solvent mixture such as 80% methanol (B129727) or a combination of methanol, acetonitrile, and water. nih.govyoutube.com
Sample Analysis: The extracted metabolites are then analyzed by NMR or mass spectrometry to identify labeled compounds and quantify their isotopic enrichment. nih.gov
This systematic approach allows for the reproducible and accurate measurement of metabolic conversions originating from this compound, providing valuable insights into its role in cellular metabolism. springernature.comnih.gov
Isotope-Resolved Metabolomics and Untargeted Profiling
Isotope-resolved metabolomics, particularly when coupled with untargeted profiling, represents a powerful strategy to trace the metabolic fate of specific molecules within complex biological systems. The use of uniformly 13C-labeled 2-hydroxyglutarate (2-HG) allows researchers to track the carbon atoms from 2-HG as they are potentially incorporated into other metabolites. nih.govwustl.edu This approach provides an unbiased and comprehensive method to screen for the metabolic products of 2-HG. nih.gov
In a notable application, researchers utilized an isotope-based metabolomic platform to investigate the fate of 2-HG in HCT116 colorectal carcinoma cells, which harbor a mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. nih.govwustl.edu The study involved incubating these cells with uniformly 13C-labeled 2-HG for 24 hours, followed by analysis using liquid chromatography/mass spectrometry (LC/MS) to track the labeled carbons. nih.gov
The table below summarizes the key findings from the untargeted metabolomics study on HCT116 cells.
| Parameter | Observation | Conclusion |
| Cell Line | HCT116 Colorectal Carcinoma (IDH1 mutant) | Model for studying oncometabolite fate. |
| Tracer | Uniformly 13C-labeled 2-Hydroxyglutarate | Enables tracking of the 2-HG carbon skeleton. |
| Methodology | Untargeted LC/MS-based metabolomics | Comprehensive screening for all potential metabolites. nih.gov |
| Cellular Uptake | Labeled 2-HG was detected inside the cells. wustl.edu | Confirms successful transport across the cell membrane. wustl.edu |
| Metabolic Fate | No significant incorporation of 13C into other metabolites. nih.gov | 2-HG is not readily catabolized or used as a carbon source. springernature.com |
| Trace Enrichment | <1% isotopic enrichment in some central carbon metabolites. nih.gov | Minimal metabolic activity observed. nih.gov |
In Vivo Administration and Distribution Studies of Labeled 2-Hydroxyglutarate
Studying the behavior of 2-hydroxyglutarate in a whole-organism context is crucial for understanding its role in pathophysiology. In vivo administration of labeled 2-HG precursors, followed by advanced imaging and spectroscopic techniques, allows for real-time monitoring of its production and distribution in living systems. nih.govoup.com
Hyperpolarized (HP) magnetic resonance spectroscopy (MRS) is a key technology in this area. Studies have utilized HP [1-13C] glutamine as a probe to image the metabolic conversion to [1-13C] 2-hydroxyglutarate in tumors with IDH1/2 mutations. nih.gov This method enables the dynamic tracking of glutamine delivery to the tumor and the subsequent appearance of labeled 2-HG, providing insights into the kinetics of this oncometabolite's production. nih.gov For instance, in mouse xenograft models of human tumors, the real-time formation of 2-HG from the labeled glutamine was detected specifically within the tumor region. nih.gov
Similarly, HP [1-13C] α-ketoglutarate has been used to directly monitor the mutant IDH-driven production of 2-HG in vivo. oup.com These studies can noninvasively assess the metabolic flux and have been instrumental in evaluating the efficacy of IDH inhibitors. oup.com Following treatment with an IDH inhibitor, a detectable drop in the flux from HP α-ketoglutarate to 2-HG can be observed, providing rapid feedback on therapeutic response. oup.com
Another powerful method involves the analysis of tissue extracts from biopsies using 13C NMR spectroscopy after the administration of 13C-enriched nutrients like glucose. nih.gov This ex vivo analysis can confirm that the infused nutrient was metabolized to 2-HG within the tumor, as evidenced by the presence of 13C-13C spin-spin couplings in the 2-HG molecule. nih.gov Such approaches are valuable for confirming metabolic pathways in a clinical context. nih.gov Research in patient-derived xenograft (PDX) mouse models has further shown that 2-HG production in these models mirrors that of the original patient tumors, establishing them as reliable preclinical models for studying IDH-mutant cancers. nih.gov
The following table outlines the methodologies and key findings from in vivo studies involving labeled 2-HG.
| Methodology | Labeled Precursor | Model System | Key Findings |
| Hyperpolarized 13C MRS | [1-13C] Glutamine | Mouse xenograft models (mIDH1 tumor) | Real-time formation and accumulation of labeled 2-HG detected specifically in the tumor. nih.gov |
| Hyperpolarized 13C MRS | [1-13C] α-Ketoglutarate | Rodent models with patient-derived tumors | Enabled monitoring of 2-HG production and the metabolic response to IDH inhibitors. oup.com |
| 13C NMR Spectroscopy | 13C-enriched Glucose | Human glioma tissue extracts | Confirmed metabolism of glucose to 2-HG within patient tumors. nih.gov |
| In Vivo MRS | Endogenous metabolites | Patient-Derived Xenograft (PDX) mice | 2-HG production in PDX models is comparable to that in the parental human tumors. nih.gov |
Role of 2 Hydroxyglutarate in Preclinical Disease Models
Oncogenic Roles in In Vitro Cancer Cell Models
In vitro studies using cancer cell lines have been fundamental in elucidating the direct effects of 2-HG on cellular processes. These models allow for controlled experiments to understand the molecular pathways disrupted by this oncometabolite.
Mutations in IDH1 and IDH2 are hallmark genetic events in a significant portion of lower-grade gliomas and secondary glioblastomas, as well as in a subset of acute myeloid leukemia (AML) cases. aacrjournals.orgnih.gov The defining feature of these mutations is the gain-of-function activity that leads to the production of high levels of D-2-hydroxyglutarate (D-2-HG) from α-ketoglutarate (α-KG). aacrjournals.orgnih.gov
In cell line models of IDH-mutant glioma and AML, the accumulation of D-2-HG has been shown to drive oncogenesis. nih.govhapres.com For instance, in the human erythroleukemia cell line TF-1, expression of mutant IDH1 promotes cytokine-independent growth and blocks differentiation, key features of leukemogenesis. nih.gov This transforming effect is dependent on the production of R-2-HG (D-2-HG), demonstrating its function as a true oncometabolite. nih.gov Similarly, in glioma models, the presence of D-2-HG is associated with the maintenance of an undifferentiated state, which contributes to tumor progression. nih.gov The lack of cell lines with endogenous IDH mutations was a significant challenge, but the development of models like the BT142 glioma brain tumor stem cell line, which has an endogenous R132H mutation in IDH1 and produces 2-HG, has provided a crucial tool for research. researchgate.net
The primary mechanism by which 2-HG is thought to drive cancer is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. nih.govnih.gov These enzymes are involved in a wide array of cellular processes, most notably epigenetic regulation. nih.gov
Epigenetic Alterations: 2-HG's structural similarity to α-KG allows it to bind to and inhibit enzymes that use α-KG as a cofactor, such as TET (ten-eleven translocation) DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. nih.govfrontiersin.orgnih.gov
DNA Hypermethylation: Inhibition of TET enzymes by 2-HG leads to a decrease in the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), resulting in a global DNA hypermethylation phenotype. nih.gov This is particularly relevant in AML, where mutations in IDH1/2 and TET2 are often mutually exclusive and result in similar DNA methylation profiles, suggesting they operate in the same pathogenic pathway. aacrjournals.orgnih.gov
Histone Hypermethylation: Similarly, 2-HG inhibits multiple JmjC-domain-containing histone demethylases, leading to increased levels of histone methylation marks, such as H3K9me3, H3K27me3, and H3K36me3. life-science-alliance.orgnih.gov This altered histone landscape disrupts normal gene expression patterns, contributing to a block in cellular differentiation and promoting a cancerous state. nih.govelifesciences.org Studies have shown that tumor-relevant concentrations of (R)-2HG can inhibit KDM5 histone lysine (B10760008) demethylases, which contributes to transformation in both IDH-mutant AML and glioma. nih.gov
The table below summarizes key α-KG-dependent dioxygenases inhibited by 2-HG and the resulting oncogenic effects observed in cell models.
| Enzyme Family | Specific Enzymes | Consequence of Inhibition by 2-HG | Cancer Type |
| TET DNA Dioxygenases | TET2 | Decreased 5-hydroxymethylcytosine (5hmC), leading to DNA hypermethylation and blocked hematopoietic differentiation. nih.gov | AML, Glioma |
| JmjC Histone Demethylases | KDM4A/JMJD2A, KDM5 | Increased histone methylation (e.g., H3K9me3, H3K36me3), altered gene expression, and cellular transformation. nih.govnih.govresearchgate.net | AML, Glioma |
| Prolyl Hydroxylases | EglN/PHD | Altered stability of Hypoxia-Inducible Factor (HIF-1α), though the effect is debated. nih.govnih.gov | Glioma |
| AlkB Homologs | ALKBH family | Potential impairment of DNA repair mechanisms. nih.gov | Glioma |
2-Hydroxyglutarate is not only a cell-autonomous oncometabolite but also acts as an intercellular signaling molecule that shapes the tumor microenvironment (TME). nih.gov Tumor cells can secrete 2-HG, which is then taken up by immune cells, leading to significant functional impairments. hapres.comnih.gov
T Cell Suppression: Studies have shown that D-2-HG can be taken up by T cells, where it impairs their activation, proliferation, and cytokine secretion. hapres.comaacrjournals.org Mechanistically, D-2-HG can inhibit T-cell receptor (TCR) signaling and alter T-cell metabolism by inhibiting lactate (B86563) dehydrogenase (LDH), which blocks glycolysis and impairs cytotoxic function. nih.govaacrjournals.org It can also trigger the destabilization of HIF-1α protein, skewing T-cell metabolism toward oxidative phosphorylation and reducing the polarization of pro-inflammatory T helper 17 (Th17) cells. tandfonline.com Furthermore, D-2-HG has been shown to inhibit the migration of activated T cells, leading to reduced immune cell infiltration into tumors. aacrjournals.org
Innate Immunity Modulation: Beyond T cells, 2-HG also affects innate immune components. nih.gov In the context of gliomas, D-2-HG has been found to potently inhibit the classical and alternative pathways of the complement system, which helps tumor cells evade complement-mediated lysis and phagocytosis. frontiersin.orgaacrjournals.org The oncometabolite can also regulate the function of macrophages, dendritic cells, and natural killer cells. nih.gov For example, while D-2-HG appears to be immunosuppressive, L-2-HG has been shown to promote a pro-inflammatory state in macrophages by stabilizing HIF-1α. nih.gov
These findings highlight 2-HG as a key immunometabolite that contributes to an immunosuppressive TME, allowing tumor cells to evade host immune surveillance. nih.govresearchgate.net
In Vivo Animal Models of 2-Hydroxyglutarate-Related Disorders
While in vitro models are crucial for mechanistic studies, in vivo animal models are essential for understanding the complex interplay between tumor cells and the host environment and for preclinical testing of therapeutic strategies.
Genetically engineered mouse models (GEMMs) that recapitulate the specific genetic alterations found in human cancers have been invaluable for studying the role of IDH mutations and 2-HG in vivo. nih.gov
Several GEMMs have been developed where the most common IDH1 mutation, R132H, is conditionally expressed. aacrjournals.org For example, expressing IDH1-R132H in neural stem cells in mice leads to elevated D-2-HG levels in the brain, increased proliferation and migratory behavior of the stem cells, and ultimately, features that resemble human low-grade glioma. amegroups.org A notable GEMM expressing IDH1-R132H along with the loss of ATRX and TP53, genetic lesions that co-occur in human astrocytomas, faithfully reproduces many features of the human disease, including 2-HG production and increased DNA methylation. nih.govjci.org These models have been instrumental in demonstrating that 2-HG production in vivo leads to metabolic reprogramming, where glutamine becomes a major substrate for 2-HG synthesis. nih.gov Furthermore, these models have been used to show that inhibiting mutant IDH1 can reduce 2-HG levels, sensitize tumors to radiation, and prolong survival, providing a strong rationale for the clinical development of IDH inhibitors. jci.org
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are considered reliable preclinical models because they maintain the principal histopathological and genetic characteristics of the original tumor. d-nb.infonih.govnih.gov
Establishing PDX models for lower-grade gliomas, particularly those with IDH mutations, has been challenging due to their slower growth rates. d-nb.infonih.gov However, successful engraftment has been achieved, and these models retain the key features of the patient's tumor, including the IDH mutation status. researchgate.netd-nb.info For instance, the BT142 PDX model, derived from an anaplastic oligoastrocytoma with an endogenous IDH1-R132H mutation, produces detectable 2-HG in the serum of the xenografted animals. researchgate.net PDX models have been crucial for evaluating the efficacy of mutant IDH inhibitors. In an oligodendroglioma PDX model with an IDH1-R132H mutation, treatment with an inhibitor was shown to impair tumor growth in vivo. jci.org These models are also used to study drug resistance and to identify molecular signatures that correlate with treatment response, thereby guiding drug development for IDH-mutant gliomas. frontiersin.org
| Model Type | Key Characteristics | Research Applications |
| Genetically Engineered Mouse Models (GEMMs) | Expresses specific IDH mutations (e.g., IDH1-R132H) in relevant cell types. amegroups.org | Studying disease initiation, metabolic reprogramming, and the long-term consequences of 2-HG production in vivo. nih.govjci.org |
| Patient-Derived Xenograft (PDX) Models | Implantation of patient tumor tissue into immunodeficient mice, preserving original tumor heterogeneity and genetics. d-nb.infonih.gov | Preclinical drug testing, studying therapeutic resistance, and identifying biomarkers of response. jci.orgfrontiersin.org |
Modeling L-2-Hydroxyglutaric Aciduria and D-2-Hydroxyglutaric Aciduria Phenotypes
The study of the rare neurometabolic disorders L-2-hydroxyglutaric aciduria (L-2-HGA) and D-2-hydroxyglutaric aciduria (D-2-HGA) in preclinical settings relies on models that replicate the core biochemical feature of these diseases: the accumulation of L-2-hydroxyglutarate (L-2-HG) and D-2-hydroxyglutarate (D-2-HG), respectively. nih.govmedlineplus.gov These disorders cause progressive brain damage and lead to severe neurological impairments, including developmental delay, seizures, and weak muscle tone. medlineplus.govmetabolicsupportuk.org
The genetic bases for these conditions are well-defined and form the foundation for creating disease models. L-2-HGA is an autosomal recessive disorder caused by mutations in the L2HGDH gene, which encodes the enzyme L-2-hydroxyglutarate dehydrogenase. nih.govwikipedia.org This enzyme is part of a "metabolite repair" system that converts L-2-HG, a byproduct of promiscuous enzyme activity (such as malate (B86768) dehydrogenase acting on α-ketoglutarate), back to α-ketoglutarate. nih.govwikipedia.org In D-2-HGA, there are two subtypes. Type I is caused by mutations in the D2HGDH gene, leading to a deficiency in the D-2-hydroxyglutarate dehydrogenase enzyme. nih.govmedlineplus.gov Type II results from specific gain-of-function mutations in the IDH2 gene, which codes for the mitochondrial enzyme isocitrate dehydrogenase 2. nih.govmedlineplus.gov A third, combined form, D,L-2-HGA, is caused by mutations in the SLC25A1 gene, which encodes the mitochondrial citrate (B86180) carrier. wikipedia.orgnih.gov
Preclinical models are essential for investigating the pathophysiology of these diseases, where the accumulation of 2-HG enantiomers is thought to be toxic to brain cells. medlineplus.gov Research models often involve patient-derived fibroblasts to study the cellular consequences of enzyme deficiencies. nih.gov For instance, studies on fibroblasts from patients with combined D/L-2-HGA have shown that introducing a functional SLC25A1 gene can restore normal function and reduce intracellular 2-HG levels, confirming the genetic cause of the disease. nih.gov Animal models, such as transgenic mice, are also employed to understand the systemic and neurological effects of 2-HG accumulation and to test potential therapeutic strategies. frontiersin.orgnih.gov These models are crucial for dissecting how elevated 2-HG levels lead to the observed clinical phenotypes.
Table 1: Genetic and Biochemical Characteristics of 2-Hydroxyglutaric Acidurias
| Disorder | Abbreviation | Affected Gene | Inheritance Pattern | Accumulated Metabolite |
|---|---|---|---|---|
| L-2-Hydroxyglutaric Aciduria | L-2-HGA | L2HGDH | Autosomal Recessive | L-2-Hydroxyglutarate |
| D-2-Hydroxyglutaric Aciduria Type I | D-2-HGA I | D2HGDH | Autosomal Recessive | D-2-Hydroxyglutarate |
| D-2-Hydroxyglutaric Aciduria Type II | D-2-HGA II | IDH2 | Autosomal Dominant | D-2-Hydroxyglutarate |
| Combined D,L-2-Hydroxyglutaric Aciduria | D,L-2-HGA | SLC25A1 | Autosomal Recessive | D-2-HG and L-2-HG |
Development of Research Probes and Assay Systems
The critical role of 2-hydroxyglutarate (2-HG) in both rare genetic disorders and cancer has driven the development of sophisticated research tools to study its production and activity. nih.govfao.org These tools include isotopically labeled versions of the molecule, such as 2-Hydroxyglutarate-13C5 Disodium Salt, and advanced assay systems designed for high-throughput screening. These developments are vital for understanding the enzymatic pathways involving 2-HG and for discovering molecules that can modulate its levels for therapeutic purposes.
Use of Labeled 2-Hydroxyglutarate in Enzyme Activity Assays
Isotopically labeled compounds are invaluable tools in metabolic research for tracing the fate of molecules through complex biochemical pathways. The use of uniformly 13C-labeled 2-HG allows researchers to track its metabolism within cells. springernature.com By introducing this labeled compound to cell cultures, scientists can use techniques like liquid chromatography-mass spectrometry (LC/MS) to identify downstream metabolites that have incorporated the carbon-13 isotope. springernature.com This approach provides direct evidence of whether and how 2-HG is metabolized by cells. For example, such studies have been used to demonstrate that 2-HG is not readily metabolized in certain cancer cells, providing insight into its stability and accumulation as an oncometabolite. springernature.com
In the context of enzyme activity assays, labeled 2-HG can serve as a substrate to directly measure the activity of enzymes like L-2-HGDH and D-2-HGDH. The enzymatic conversion of labeled 2-HG to labeled α-ketoglutarate can be precisely quantified using mass spectrometry. Similarly, labeled α-ketoglutarate has been used as a probe to non-invasively detect the production of 2-HG in cells with IDH1 mutations. nih.gov Researchers have synthesized [1-¹³C-5-¹²C]-α-ketoglutarate to cleanly detect the resulting [1-¹³C]-2-HG without interference from other labeled positions of the substrate. nih.gov These methods are crucial for studying enzyme kinetics and for assessing the efficacy of potential enzyme inhibitors or activators.
Development of Cell-Based Screening Assays for Pathway Modulators
To identify new therapeutic agents that can alter 2-HG levels, researchers have developed cell-based screening assays suitable for high-throughput analysis. nih.govnih.gov These assays are designed to measure intracellular or extracellular concentrations of 2-HG in response to treatment with libraries of small molecules. A key strategy involves coupling the presence of the target metabolite to a detectable signal, often fluorescence. nih.gov
One innovative approach for detecting D-2-HG involves a cascade of enzymatic reactions that ultimately generates a highly fluorescent compound. nih.gov This method can be adapted for single-cell analysis, allowing for the quantification of D-2-HG in individual cells and helping to understand the metabolic heterogeneity within a cell population. nih.gov For high-throughput screening, assays are often designed to be performed in multi-well plates, where live cells are exposed to different compounds, and the resulting changes in 2-HG levels are measured. nih.gov This "metabolic pathway-oriented screening" enables the identification of compounds that can inhibit the production of 2-HG or enhance its degradation, offering potential starting points for drug development. nih.gov
Table 2: Examples of Assay Systems for 2-Hydroxyglutarate Research
| Assay Type | Principle | Application | Key Feature |
|---|---|---|---|
| Isotope Tracing LC/MS | Cells are fed ¹³C-labeled 2-HG; downstream metabolites are identified by mass shift. | Tracking the metabolic fate of 2-HG. | Provides direct evidence of metabolic conversion. springernature.com |
| Hyperpolarized ¹³C-MRS | Hyperpolarized ¹³C-labeled α-KG is introduced to cells; its conversion to 2-HG is detected by magnetic resonance spectroscopy. | Non-invasive detection of mutant IDH enzyme activity. | Allows for real-time monitoring in living cells. nih.gov |
| Fluorescence-Based Enzymatic Assay | Coupled enzymatic reactions convert 2-HG to products that generate a fluorescent signal. | Quantification of 2-HG in cell lysates or single cells. | High sensitivity and suitable for single-cell analysis. nih.gov |
| High-Throughput Screening (HTS) | Live cells in multi-well plates are treated with compound libraries; changes in extracellular/intracellular metabolites are measured. | Discovery of modulators of metabolic pathways. | Enables rapid screening of thousands of compounds. nih.gov |
Interactions with Broader Metabolic and Physiological Networks
Crosstalk between 2-Hydroxyglutarate and One-Carbon Metabolism
The serine-glycine-one-carbon (SGOC) pathway is a critical metabolic network that provides one-carbon units for the synthesis of nucleotides, lipids, and proteins, and for methylation reactions. Serine is the primary donor of these one-carbon units. rupress.orgresearchgate.net The interplay between 2-hydroxyglutarate (2-HG) and this pathway is complex and often linked to the cellular redox state, particularly the balance of NADPH/NADP+.
Mitochondrial one-carbon metabolism is a key source of NADPH, a crucial cofactor for the production of D-2HG by mutant isocitrate dehydrogenase (IDH) enzymes. Research using serine isotopomers has demonstrated that flux through the SGOC pathway can be a significant source of the NADPH required for 2-HG synthesis. For instance, studies have shown that in cells expressing mitochondrial mutant IDH2, labeled serine contributes to the formation of labeled 2-HG, indicating that the mitochondrial one-carbon pathway operates in an oxidative direction to produce NADPH. nih.gov This establishes a direct link where the activity of the one-carbon pathway fuels the production of 2-HG.
Conversely, the accumulation of 2-HG does not appear to significantly alter the broader landscape of one-carbon metabolism intermediates. The primary interaction seems to be the reliance of 2-HG production on the NADPH generated by the SGOC pathway, rather than 2-HG directly regulating the enzymes of one-carbon metabolism.
| Aspect of Interaction | Key Findings | Metabolic Consequence |
|---|---|---|
| NADPH Supply | The mitochondrial serine-glycine-one-carbon (SGOC) pathway is a source of NADPH. nih.gov | Provides the necessary reducing equivalents (NADPH) for the conversion of α-ketoglutarate to 2-hydroxyglutarate by mutant IDH enzymes. nih.gov |
| Metabolic Flux | Isotopically labeled serine can be traced to 2-HG in cells with mitochondrial IDH mutations. nih.gov | Demonstrates a direct metabolic link and reliance of 2-HG production on the activity of one-carbon metabolism. |
Interplay with Amino Acid Metabolism (e.g., Lysine (B10760008), Serine)
2-Hydroxyglutarate significantly interferes with amino acid metabolism, primarily through its ability to act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, which are involved in processes like histone and DNA demethylation. frontiersin.org
Lysine Metabolism: The most well-documented interaction is the inhibition of histone lysine demethylases (KDMs), particularly those containing a Jumonji C (JmjC) domain. nih.govnih.gov Both the R- and S-enantiomers of 2-HG can inhibit these enzymes with varying potencies. nih.govnih.gov By competing with α-KG for the enzyme's active site, 2-HG prevents the removal of methyl groups from lysine residues on histones. This leads to a state of histone hypermethylation, which alters chromatin structure and gene expression. foxchase.orgbroadinstitute.orgnih.gov For example, R-2HG has been shown to inhibit KDM5 and JMJD2A, leading to broad changes in histone methylation patterns. nih.govnih.gov
Serine Metabolism: The connection between 2-HG and serine metabolism is more indirect. Serine biosynthesis, via the enzyme phosphoglycerate dehydrogenase (PHGDH), is a key metabolic pathway that diverts glycolytic intermediates. rupress.org While 2-HG does not directly regulate PHGDH, the metabolic reprogramming associated with high 2-HG levels can create dependencies on pathways like serine biosynthesis for anabolic processes and redox balance. Furthermore, under certain conditions like hypoxia, the enzymes that produce serine can also promiscuously produce L-2HG from α-KG. frontiersin.org
| Amino Acid | Affected Process | Mechanism of Action | Key Enzymes Inhibited | Functional Outcome |
|---|---|---|---|---|
| Lysine | Histone Demethylation | Competitive inhibition of α-ketoglutarate-dependent dioxygenases. nih.gov | JmjC domain-containing histone demethylases (e.g., KDM5, JMJD2A). nih.govnih.govembopress.org | Increased histone lysine methylation, altered gene expression. nih.gov |
| Serine | Serine Biosynthesis & Catabolism | Indirect; linked to broader metabolic reprogramming and redox balance. | Not directly inhibited by 2-HG. | Increased reliance on serine pathway for cellular needs in some contexts. |
Influence on Mitochondrial Respiration and Bioenergetics
2-Hydroxyglutarate directly impacts mitochondrial function by targeting a key component of cellular energy production. Both the R- and S-enantiomers of 2-HG have been shown to bind to and inhibit ATP synthase (also known as Complex V of the electron transport chain). nih.govnih.govescholarship.org This inhibition is specific, as 2-HG does not appear to affect other complexes of the electron transport chain. nih.gov
The inhibition of ATP synthase by 2-HG leads to several significant bioenergetic consequences:
Decreased ATP Production: The direct inhibition of ATP synthase curtails the synthesis of ATP from ADP and inorganic phosphate (B84403), leading to a reduction in cellular ATP levels and a lower ATP/ADP ratio. nih.gov
Reduced Mitochondrial Respiration: With ATP synthase inhibited, the proton gradient across the inner mitochondrial membrane dissipates more slowly, leading to a decrease in the rate of oxygen consumption (a measure of oxidative phosphorylation). nih.gov
Growth Inhibition: The impairment of cellular bioenergetics can lead to growth-suppressive effects, particularly under conditions of glucose limitation where cells are more reliant on oxidative phosphorylation for energy. nih.govcncb.ac.cn
| Mitochondrial Component/Process | Effect of 2-Hydroxyglutarate | Reported Consequence |
|---|---|---|
| ATP Synthase (Complex V) | Direct binding and inhibition. nih.govescholarship.org | Reduced rate of ATP synthesis. nih.gov |
| Cellular ATP Levels | Decreased. nih.gov | Lower ATP/ADP ratio, impaired cellular energy status. |
| Oxygen Consumption Rate (OCR) | Decreased. nih.gov | Inhibition of oxidative phosphorylation. |
| Other ETC Complexes (I, II, III, IV) | No significant inhibition. nih.gov | Demonstrates specificity of 2-HG for ATP synthase. |
Regulatory Roles in Non-Oncogenic Contexts (e.g., hypoxia, immunity)
Beyond its role in cancer, 2-HG acts as a signaling molecule in physiological and pathological non-oncogenic settings, particularly in response to hypoxia and in the regulation of immune cells.
Hypoxia: Hypoxia, or low oxygen availability, is a physiological stress that triggers profound metabolic reprogramming. Under hypoxic conditions, cells without IDH mutations have been shown to selectively produce the L-enantiomer of 2-HG. nih.govcornell.edu This production is not from IDH enzymes but results from the promiscuous activity of other enzymes, primarily lactate (B86563) dehydrogenase A (LDHA). nih.gov Hypoxia-induced L-2HG can, in turn, inhibit α-KG-dependent dioxygenases, leading to alterations in histone methylation. nih.gov In a different context, D-2HG has been shown to destabilize the master regulator of the hypoxic response, Hypoxia-Inducible Factor 1-alpha (HIF-1α), in T cells, thereby impairing their adaptation to hypoxic environments. nih.gov
Immunity: 2-Hydroxyglutarate is now recognized as an "immunometabolite" that can modulate the function of various immune cells.
T Cells: The effects of 2-HG on T cells are enantiomer-specific. D-2HG can impair T cell activation and function by destabilizing HIF-1α, which shifts their metabolism from glycolysis towards oxidative phosphorylation. This metabolic skewing hinders the differentiation of pro-inflammatory T helper 17 (Th17) cells and promotes the formation of immunosuppressive regulatory T cells (Tregs). nih.gov
Macrophages: Macrophages also produce and respond to 2-HG. Upon activation with lipopolysaccharide (LPS), macrophages accumulate both enantiomers of 2-HG. nih.gov L-2HG can enhance the stability of HIF-1α, promoting a pro-inflammatory, glycolytic state. nih.gov Conversely, D-2HG has been described as an anti-inflammatory metabolite that can suppress inflammatory responses in macrophages. nih.govnwo.nl This dual role highlights the context-dependent function of 2-HG in fine-tuning immune responses.
| Context | 2-HG Enantiomer | Cellular Effect | Mechanism |
|---|---|---|---|
| Hypoxia | L-2HG | Accumulates in hypoxic cells. nih.gov | Produced by promiscuous activity of Lactate Dehydrogenase A (LDHA). nih.gov |
| D-2HG | Destabilizes HIF-1α in T cells. nih.gov | Interferes with the normal hypoxic response pathway. nih.gov | |
| Immunity (T Cells) | D-2HG | Reduces Th17 polarization, increases Treg frequency. nih.gov | Destabilizes HIF-1α, skewing metabolism to oxidative phosphorylation. nih.gov |
| S-2HG (L-2HG) | Promotes effector functions. | Enhances in vivo persistence and anti-tumor capacity. | |
| Immunity (Macrophages) | L-2HG | Promotes pro-inflammatory (M1-like) state. nih.gov | Stabilizes HIF-1α, promoting glycolysis. nih.gov |
| D-2HG | Exerts anti-inflammatory effects. nih.gov | Inhibits inflammatory mediator production. nih.gov |
Emerging Concepts and Future Research Directions
Systems Biology Approaches Integrating 2-Hydroxyglutarate Data
Systems biology offers a holistic framework to unravel the complex network of interactions governed by 2-HG by integrating diverse high-throughput datasets. nih.gov This approach moves beyond studying isolated components to understanding the emergent properties of the entire cellular system in response to 2-HG accumulation.
To fully comprehend the impact of 2-HG, researchers are increasingly adopting multi-omics strategies, which combine genomics, transcriptomics, proteomics, and metabolomics data. nih.gov This integrated analysis allows for the construction of comprehensive pathway maps that illustrate the flow of biological information from genetic mutations to functional metabolic consequences.
For instance, integrating genomic data can identify IDH1/2 mutations, while transcriptomic and proteomic data reveal downstream changes in gene and protein expression. e-enm.org Metabolomic analysis, which quantifies changes in metabolites like 2-HG and α-KG, provides a direct readout of the functional state of cellular metabolism. researchgate.net By layering these datasets, researchers can identify novel signaling and metabolic pathways that are deregulated by 2-HG. ebi.ac.uk Publicly available repositories like The Cancer Genome Atlas (TCGA) provide vast multi-omics datasets from various cancers, enabling large-scale computational analyses to uncover the systemic effects of 2-HG. nih.gov
Table 1: Multi-Omics Data Integration in 2-HG Research
| Omics Layer | Type of Data Generated | Key Insights for 2-HG Research |
|---|---|---|
| Genomics | DNA sequence, mutations (e.g., IDH1/2) | Identifies the primary genetic drivers of 2-HG production. |
| Transcriptomics | mRNA expression levels | Reveals changes in gene expression and regulatory networks affected by 2-HG's epigenetic influence. |
| Proteomics | Protein abundance and post-translational modifications | Shows the impact on protein levels and signaling pathway activation. |
| Metabolomics | Quantification of small molecule metabolites | Directly measures levels of 2-HG, α-KG, and other affected metabolites to map metabolic shifts. nih.gov |
Computational modeling is a powerful tool for predicting how 2-HG accumulation reroutes metabolic fluxes throughout the cellular network. nih.gov Techniques like Flux Balance Analysis (FBA) use genome-scale metabolic models to simulate the flow of metabolites through thousands of reactions, predicting cellular behaviors such as growth rates under various conditions. eares.org
By integrating experimental data, such as metabolite concentrations obtained using isotopic tracers, these models can be constrained to provide more accurate predictions. For example, studies using uniformly 13C-labeled 2-HG have shown that it is not readily metabolized in certain colorectal carcinoma cells, suggesting it acts as a metabolic sink. springernature.com This finding can be incorporated into computational models to predict the widespread consequences of α-KG and NADPH depletion, which are consumed during the production of D-2-HG by mutant IDH enzymes. portlandpress.comthe-innovation.org Such models are crucial for identifying metabolic vulnerabilities that could be targeted therapeutically.
Novel Experimental Designs and Isotopic Labeling Strategies with 2-Hydroxyglutarate-13C5 Disodium Salt
Stable isotope-labeled compounds are indispensable for modern metabolic research. This compound, in which all five carbon atoms are replaced with the heavy isotope ¹³C, serves as a powerful tool for tracing the metabolic fate of 2-HG. isotope.com
Novel experimental designs leverage this compound to perform stable isotope tracing studies. By introducing this compound to cell cultures or preclinical models, researchers can use mass spectrometry to track the ¹³C label as it is incorporated into other metabolites. springernature.com This allows for the unambiguous determination of whether 2-HG is converted back to α-KG or other downstream products. Such experiments have provided evidence that 2-HG is largely a metabolic dead-end in cells with IDH mutations. springernature.com Furthermore, its use as an internal standard in quantitative mass spectrometry experiments enables precise and accurate measurement of endogenous 2-HG levels, which is critical for both basic research and clinical diagnostics. isotope.com
Further Elucidation of 2-Hydroxyglutarate Enantiomer-Specific Biological Activities
2-HG exists in two stereoisomers, or enantiomers: D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). portlandpress.com While structurally very similar, they have distinct origins and biological activities. D-2-HG is the primary product of mutant IDH1 and IDH2 enzymes. portlandpress.com In contrast, L-2-HG can be produced under hypoxic conditions or through the promiscuous activity of enzymes like lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). portlandpress.comnih.gov
Both enantiomers are considered oncometabolites and can inhibit α-KG-dependent dioxygenases, leading to epigenetic changes and impaired DNA repair. portlandpress.com However, they exhibit different potencies and target specificities. For example, some studies have shown that L-2-HG can be a more potent inhibitor of certain α-KG-dependent enzymes than D-2-HG. nih.gov Recent research has also uncovered highly divergent effects on immune cells; one study found that S-2HG (L-2HG) increased the fitness and anti-tumor activity of CD8+ T cells, whereas R-2HG (D-2-HG) did not. nih.gov In vivo studies have demonstrated that R-2HG, but not S-2HG, promotes leukemogenesis, acting in both an autocrine and paracrine fashion. nih.gov A deeper understanding of these enantiomer-specific roles is crucial for developing targeted therapies that can distinguish between their different pathological contributions.
Table 2: Comparison of D-2-HG and L-2-HG Enantiomers
| Feature | D-2-Hydroxyglutarate (R-2-HG) | L-2-Hydroxyglutarate (S-2-HG) |
|---|---|---|
| Primary Origin | Mutant IDH1/IDH2 enzymes. portlandpress.com | Enzyme promiscuity (e.g., LDHA, MDH) under hypoxia or acidic conditions. portlandpress.comnih.gov |
| Key Biological Effects | Inhibits α-KG-dependent dioxygenases, alters redox homeostasis, immunosuppressive effects. portlandpress.com | Inhibits α-KG-dependent dioxygenases (sometimes more potently), enhances CD8+ T cell fitness. nih.govnih.gov |
| Role in Cancer | Established oncometabolite in IDH-mutant cancers, promotes leukemogenesis. nih.govnih.gov | Considered an oncometabolite, particularly in cancers with hypoxia. frontiersin.org |
| Associated Conditions | IDH-mutant gliomas, AML, cholangiocarcinoma; D-2-hydroxyglutaric aciduria. portlandpress.com | Clear cell renal cell carcinoma; L-2-hydroxyglutaric aciduria. frontiersin.org |
Development of Advanced Preclinical Models for Therapeutic Strategy Assessment
The development of more predictive and robust preclinical models is essential for evaluating new therapeutic strategies targeting 2-HG-driven cancers. Traditional 2D cell culture and xenograft models often fail to capture the complexity of the tumor microenvironment.
Advanced models are now being developed to better recapitulate human disease. These include genetically engineered mouse models (GEMMs) that harbor specific IDH mutations, providing a more accurate in vivo context to study tumor progression and therapeutic response. escholarship.org For example, a murine model of cancer cachexia using mutant IDH1 cancer cells demonstrated that D-2HG accumulation accelerated the progression of muscle wasting. researchgate.net Furthermore, 3D culture systems, such as spheroids and organoids, offer an intermediate between simple cell culture and in vivo models. t2evolve.com These models can better simulate the 3D architecture of tumors and are being used to study drug penetration, therapeutic response, and resistance mechanisms in a more physiologically relevant setting. t2evolve.com These advanced preclinical platforms are critical for assessing the efficacy of novel drugs, such as mutant IDH inhibitors, and for developing combination therapies.
Q & A
Q. Methodology :
- Quenching : Use liquid nitrogen-cooled methanol to halt metabolism.
- Internal Standards : Spike with ¹³C₅,¹⁵N isotopologues to correct ion suppression.
- Chromatography : Employ HILIC columns (e.g., Acquity BEH Amide) to resolve 2-HG from isomers.
- MS Parameters : Use negative ion mode MRM (e.g., m/z 196→152 for ¹³C₅) with dwell times ≥50 ms. Validate linearity (0.1–100 μM, R² >0.99) .
Advanced: What experimental designs leverage 2-Hydroxyglutarate-¹³C₅ to study epigenetic dysregulation in cancer?
In IDH1-mutant glioblastoma, treat cells with ¹³C₅-labeled α-ketoglutarate and monitor 2-HG-¹³C₅ accumulation via LC-MS/MS. Correlate 2-HG levels with histone/DNA methylation changes using ChIP-seq or oxidative bisulfite sequencing. This identifies 2-HG’s competitive inhibition of TET2 and other α-KG-dependent dioxygenases .
Advanced: How do researchers differentiate enantiomers of 2-Hydroxyglutarate-¹³C₅ Disodium Salt in mechanistic studies?
Chiral chromatography (e.g., CHIRALPAK IG-3 column) or ¹³C-NMR with a cryoprobe resolves (R)- and (S)-enantiomers. For NMR, analyze the C2 hydroxy group’s chemical shift (δ 4.0–4.5 ppm) and coupling constants, which differ between enantiomers .
Advanced: What NMR parameters optimize detection of 2-Hydroxyglutarate-¹³C₅ in biological matrices?
Q. Key Parameters :
- Field Strength : 800 MHz or higher for enhanced resolution.
- Pulse Sequences : ¹H-¹³C HSQC or HMBC to assign ¹³C₅-specific peaks.
- Sample Prep : Dissolve in D₂O (pH 7.4) with 0.01% DSS as a reference.
- Acquisition : Use non-uniform sampling (NUS) to reduce scan time while maintaining sensitivity .
Advanced: How does pH affect 2-Hydroxyglutarate-¹³C₅ stability in cell culture media?
Conduct stability assays by incubating the compound in media at pH 6.5–8.0. Monitor degradation via LC-MS every 24 hours. Below pH 7.0, esterification or lactonization may occur, altering solubility. Buffering media to pH 7.4 and using fresh preparations minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
